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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule

biguanide engineered as a potent inhibitor of mitochondrial complex I, a critical component of

the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer

cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and

proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a

comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat,

compiled from preclinical and clinical studies. The information is intended to serve as a

valuable resource for researchers and drug development professionals engaged in the study of

metabolic inhibitors.

Mechanism of Action
Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1)

of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of

electrons and proton pumping, leading to a decrease in ATP production and an increase in

AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central

regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are

detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic

molecule than other biguanides like metformin, Lixumistat is designed for potentially greater

bioavailability to cancer cells.[1]
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Human Pharmacokinetics
The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human,

open-label, multi-center, dose-escalation study (NCT03272256) involving patients with

advanced solid tumors.

Table 1: Summary of Human Pharmacokinetic
Parameters of Lixumistat

Parameter Dosing Regimen Value(s) Source

Recommended Phase

2 Dose (RP2D)

Monotherapy, Daily

(QD)
800 mg Janku F, et al. 2022

Combination

Therapy*, Daily (QD)
400 mg

ImmunoMet

Therapeutics, 2025

Dose Proportionality 100 mg to 1,200 mg

Cmax and AUC

increase dose-

proportionally

Janku F, et al. 2022

Time to Maximum

Concentration (Tmax)
Not Specified 2.3 h - 8.0 h Janku F, et al. 2022

Drug Accumulation
Daily (QD) vs. Every

Other Day (QOD)

Mean Day 27 AUC0-

24 values were higher

with QD

administration

Janku F, et al. 2022

*In combination with gemcitabine and nab-paclitaxel for advanced pancreatic adenocarcinoma.

Experimental Protocol: First-in-Human Clinical Trial
(NCT03272256)

Study Design: An open-label, multi-center, 3+3 dose-escalation study.

Patient Population: Adult patients with advanced solid tumors refractory to standard

therapies, ECOG Performance Status <2, adequate organ function, and measurable

disease.
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Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least

2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to

1,200 mg, administered either every other day (QOD) or daily (QD).[1]

Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic

parameters.

Bioanalytical Method: While specific details of the analytical method have not been publicly

disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules

like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9395488/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1 Dose Escalation Study (NCT03272256)
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Figure 1. Workflow of the first-in-human dose-escalation study for Lixumistat.
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Preclinical Pharmacokinetics
Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models

such as rats and dogs are not extensively available in the public domain. However, some

insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.

Murine Pharmacokinetics
In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin model,

chronic oral administration of the drug resulted in high distribution to major peripheral organs,

including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of

Lixumistat achieved in this model were comparable to the well-tolerated doses observed in

human clinical studies.[2]

Table 2: Summary of Preclinical In Vivo Studies
Species Model Key Findings Source

Mouse
Bleomycin-induced

pulmonary fibrosis

- High distribution to

lungs, liver, kidneys,

and heart.- Plasma

exposures were

comparable to well-

tolerated human

doses.

Willette R, et al. 2021

Dog Toxicology Studies

- A dog model

suggested the

possibility for drug

accumulation,

informing the initial

QOD dosing in the

human trial.[1]

Janku F, et al. 2022

Experimental Protocol: Murine Bleomycin Model
Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.

Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.
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Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory

cell infiltration, and plasma metabolome.[2]

Bioanalytical Method: Specific details of the bioanalytical method used for plasma

concentration determination in this study are not provided in the publication.
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Figure 2. Experimental workflow for the preclinical evaluation of Lixumistat in a murine model.

Metabolism and Excretion
As of the current date, detailed public information regarding the metabolic pathways, major

metabolites, and routes of excretion (renal vs. fecal) of Lixumistat hydrochloride is not

available. Mass balance studies, which typically use radiolabeled compounds to trace the

drug's fate, are crucial for elucidating this information. The results of such studies for Lixumistat

have not been published in the peer-reviewed literature.
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Signaling Pathway
Lixumistat's mechanism of action is centered on the disruption of cellular metabolism through

the inhibition of the OXPHOS pathway.

Lixumistat Mitochondrial Complex IInhibits OXPHOSRate-limiting step ATP ProductionLeads to AMPK ActivationDecreased ATP/AMP ratio mTOR InhibitionInhibits Cell Growth & ProliferationInhibits
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Figure 3. Simplified signaling pathway of Lixumistat's mechanism of action.

Conclusion
Lixumistat hydrochloride demonstrates a dose-proportional pharmacokinetic profile in

humans, with an established recommended Phase 2 dose for both monotherapy and

combination therapy settings. Preclinical studies in mice have shown significant distribution to

major organs. However, a comprehensive understanding of its in vivo pharmacokinetics is

currently limited by the lack of publicly available data on its metabolism, excretion, and detailed

pharmacokinetic parameters in standard preclinical species. As Lixumistat progresses through

further clinical development, the disclosure of these data will be crucial for a complete

characterization of its disposition and for guiding its optimal therapeutic use.
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[https://www.benchchem.com/product/b12421133#pharmacokinetics-of-lixumistat-
hydrochloride-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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